Benzyl Acetoacetate as Key Intermediate for 2-Oxaisocephems with Potent Anti-MRSA Activity
Benzyl acetoacetate serves as a critical starting material for synthesizing benzyl 3-acetyloxymethyl-7-azido-8-oxo-1-aza-4-oxabicyclo[4.2.0]oct-2-ene-2-carboxylate, a key intermediate in 2-oxaisocephem antibiotics. Derivatives containing the [2-(2-aminothiazol-4-yl)-2-(Z)-cyclopentyloxyimino]acetamido group at the 7-position demonstrated potent antibacterial activity against gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, surpassing the efficacy of third-generation cephalosporin benchmarks cefuzonam and cefmenoxime [1].
| Evidence Dimension | Antibacterial efficacy of derived 2-oxaisocephems |
|---|---|
| Target Compound Data | Derivatives synthesized from benzyl acetoacetate exhibit potent activity against MRSA and Enterococcus faecalis |
| Comparator Or Baseline | Cefuzonam and cefmenoxime (third-generation cephalosporins) |
| Quantified Difference | Characteristically more potent than comparator cephalosporins (MIC values not specified in source) |
| Conditions | In vitro antibacterial susceptibility testing of 2-oxaisocephem derivatives |
Why This Matters
This establishes benzyl acetoacetate as an enabling intermediate for next-generation β-lactam antibiotics with activity against resistant pathogens where conventional acetoacetate esters are not documented in this structural class.
- [1] Tsubouchi H, Tsuji K, Yasumura K, Ishikawa H. Synthesis and Antibacterial Activities of 2-Oxaisocephems. Chemical and Pharmaceutical Bulletin. 1994;42(10):2084–2089. doi:10.1248/cpb.42.2084 View Source
